1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride
Overview
Description
1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C11H26Cl2N2O and its molecular weight is 273.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
A series of new derivatives were synthesized, exploring their antibacterial and antioxidant properties. Some compounds showed moderate antibacterial activity, while others exhibited significant antioxidant activity, indicating potential for therapeutic and protective applications against oxidative stress and bacterial infections (Гаспарян et al., 2011).
Chemical Synthesis Techniques
Research has been conducted on the development of novel synthesis methods for creating derivatives of this compound, highlighting advanced chemical processes and techniques. This includes exploring reactions with Grignard reactants and the creation of dihydrochlorides, contributing to the field of organic synthesis and medicinal chemistry (Akopyan et al., 2013).
Structural Studies and Chemical Analysis
The compound's structural characteristics and reactions have been studied, including the cleavage of carbon chains and gas-phase rearrangements. Such investigations provide insights into the compound's chemical behavior and potential applications in developing new chemical entities (Adamson, 1949).
Medicinal Chemistry and Drug Development
While excluding specific drug use and side effects, the compound's derivatives have been part of research aiming at discovering new therapeutic agents. This includes the study of growth hormone secretagogues and aurora kinase inhibitors, suggesting the compound's utility in developing treatments for various conditions, including cancer (Qin, 2002), (ヘンリー,ジェームズ, 2006).
Enzymatic Stability and Pharmacokinetics
Investigations into the enzymatic stability and pharmacokinetics of novel anaplastic lymphoma kinase inhibitors highlight the importance of understanding how compounds like 1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride and its derivatives behave in biological systems. This research informs drug design and development processes, especially in terms of enhancing stability and optimizing therapeutic efficacy (Teffera et al., 2013).
Properties
IUPAC Name |
1-[3-(1-aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.2ClH/c1-9(12)10-5-4-6-13(7-10)8-11(2,3)14;;/h9-10,14H,4-8,12H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWVILDVOIFEBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CC(C)(C)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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